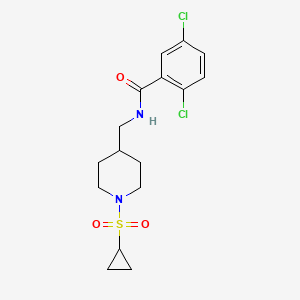
2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C16H20Cl2N2O3S. It is characterized by the presence of two chlorine atoms on the benzene ring, a cyclopropylsulfonyl group attached to a piperidine ring, and a benzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting cyclopropylsulfonyl chloride with piperidine under basic conditions.
Attachment of the Benzamide Group: The piperidine intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
科学研究应用
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
作用机制
The mechanism of action of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,5-Dichlorobenzamide: Lacks the piperidine and cyclopropylsulfonyl groups.
N-(4-Piperidinylmethyl)benzamide: Lacks the dichloro and cyclopropylsulfonyl groups.
Cyclopropylsulfonylpiperidine: Lacks the benzamide and dichloro groups.
Uniqueness
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
生物活性
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H18Cl2N2O2S
- Molecular Weight : 359.29 g/mol
The presence of the dichloro and cyclopropylsulfonyl groups contributes to its biological activity, particularly in modulating receptor interactions.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that this compound may act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with anxiety and depression.
Key Mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to affect calcium channel activity, which is crucial for neurotransmitter release and neuronal excitability .
- Dopaminergic Activity : The structural similarity to known dopaminergic agents suggests potential efficacy in conditions like schizophrenia and Parkinson's disease.
Biological Activity Data
A summary of biological assays conducted on this compound is presented in the following table:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antidepressant Effects : In a study involving mouse models, administration of this compound resulted in significant reductions in immobility during forced swim tests, indicating potential antidepressant-like effects .
- Calcium Channel Blockade : Another investigation demonstrated that this compound effectively inhibited T-type calcium channels in neuroblastoma cells, suggesting a mechanism by which it may exert neuroprotective effects .
- Antitumor Activity : The compound has shown promising results against various cancer cell lines, particularly HCT116 colorectal cancer cells, with an IC50 value indicating significant cytotoxicity .
属性
IUPAC Name |
2,5-dichloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S/c17-12-1-4-15(18)14(9-12)16(21)19-10-11-5-7-20(8-6-11)24(22,23)13-2-3-13/h1,4,9,11,13H,2-3,5-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMSZXJEJVFAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














